3-Phosphono-D-Alanin

Übersicht

Beschreibung

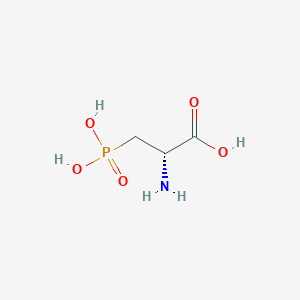

3-Phosphono-D-alanine is a useful research compound. Its molecular formula is C3H8NO5P and its molecular weight is 169.07 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Phosphono-D-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phosphono-D-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phosphono-D-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

3-Phosphono-D-Alanin wird aufgrund seiner einzigartigen chemischen Struktur oft in der pharmakologischen Forschung verwendet . Es ist ein kleines Molekül, das zur Klasse der organischen Verbindungen gehört, die als D-alpha-Aminosäuren bekannt sind . Dies sind alpha-Aminosäuren, die die D-Konfiguration des alpha-Kohlenstoffatoms aufweisen .

Arzneimittelforschung

Diese Verbindung wird bei der Entdeckung und Entwicklung neuer Medikamente eingesetzt . Sie wird verwendet, um prädiktive Machine-Learning-Modelle mit strukturierten Datensätzen aufzubauen, zu trainieren und zu validieren .

Phosphonopeptid-Forschung

This compound wird in der Forschung von Phosphonopeptiden verwendet . Phosphonopeptide sind Mimetika von Peptiden, bei denen eine Phosphonsäure oder eine verwandte Gruppe entweder die Carboxylgruppe am C-Terminus ersetzt, sich in der Peptidseitenkette befindet oder Phosphonamidat oder Phosphinsäure die Peptidbindung nachahmt .

Antibakterielle Aktivität

Einige Peptide, bei denen sich Aminophosphonsäure am C-Terminus der Peptidkette befindet, einschließlich Antibiotika, die aus Bakterien und Pilzen isoliert wurden, weisen eine antimikrobielle Aktivität auf .

Studium der physiologischen Wirkungen von Phosphorylierungen

Nicht hydrolysierbare Analoga von Phosphonoaminosäuren, zu denen auch this compound gehört, sind nützliche Werkzeuge, um die physiologischen Wirkungen von Phosphorylierungen zu untersuchen .

HIV-Forschung

This compound wurde in der HIV-Forschung eingesetzt . Es wird vermutet, dass die Phosphonatgruppe im aktiven Zentrum der HIV-1-Reversetranskriptase besser untergebracht ist, was zu einem produktiveren Komplex als die O-Phosphatgruppe führt .

Wirkmechanismus

- The role of PSP is to catalyze the last step in the serine biosynthesis pathway, converting phosphoserine to serine . This reaction proceeds via the formation of a phosphoryl-enzyme intermediate .

Target of Action

- primarily targets phosphoserine phosphatase (PSP), an enzyme involved in the biosynthesis of serine from carbohydrates.

Biochemische Analyse

Biochemical Properties

3-Phosphono-D-alanine plays a significant role in biochemical reactions by mimicking the pyrophosphate moiety of nucleoside triphosphates. It interacts with enzymes such as DNA polymerases and reverse transcriptases. For instance, in the context of HIV-1 reverse transcriptase, 3-Phosphono-D-alanine can act as a substrate, resulting in efficient incorporation into a growing nucleic acid chain . This interaction is crucial for understanding the enzyme’s mechanism and for developing potential therapeutic agents.

Cellular Effects

The effects of 3-Phosphono-D-alanine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into nucleic acids can alter the normal replication process, leading to changes in gene expression and potentially affecting cellular metabolism . These effects are essential for studying the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, 3-Phosphono-D-alanine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by mimicking pyrophosphate, thereby altering the enzyme’s activity. This compound’s ability to be incorporated into nucleic acids by enzymes like DNA polymerases and reverse transcriptases highlights its role in modifying gene expression and enzyme activity . Understanding these molecular mechanisms is crucial for developing new biochemical tools and therapeutic agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phosphono-D-alanine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Phosphono-D-alanine remains stable under certain conditions, allowing for long-term studies of its effects on cellular function . Its degradation over time can also provide insights into its long-term impact on cells and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Phosphono-D-alanine vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of 3-Phosphono-D-alanine can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-Phosphono-D-alanine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by mimicking pyrophosphate and altering enzyme activity . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 3-Phosphono-D-alanine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Studying these transport mechanisms is crucial for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of 3-Phosphono-D-alanine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTABPSJONFLPO-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926098 | |

| Record name | 3-Phosphono-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128241-72-5 | |

| Record name | 3-Phosphono-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128241-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-3-phosphonopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128241725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phosphono-D-alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Phosphono-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-2-Amino-3-phosphonopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-AMINO-3-PHOSPHONOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL1D9LZ2KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of L-AP3, and how does D-AP3 compare?

A1: L-AP3 acts as a selective antagonist of metabotropic glutamate receptors (mGluRs) [, , ]. While it effectively blocks the late phase of long-term potentiation (LTP) at concentrations of 100-300 μM, its D-isomer, D-AP3, does not exhibit this effect []. This suggests a stereoselective interaction with mGluRs, highlighting the importance of the L-enantiomer for its activity.

Q2: Are there any studies highlighting potential neurotoxic effects of D-AP3?

A3: While one study demonstrated that high doses of L-AP3 (600 nmol) injected intracaudatally in rats induced neurotoxic effects, including vasogenic brain edema and neuronal degeneration, D-AP3 did not mimic this effect []. This suggests that the neurotoxicity observed with L-AP3 might be related to its specific interaction with mGluRs, an interaction not shared by D-AP3.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)